molecular formula C14H19BrN4O B6437084 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one CAS No. 2548980-54-5

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one

Cat. No. B6437084
M. Wt: 339.23 g/mol
InChI Key: JRPBXOGTROWDMA-UHFFFAOYSA-N
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Description

Compounds with pyrazole and azetidine rings, such as the one you mentioned, are often used in medicinal chemistry due to their diverse biological activities . The pyrazole ring is a common motif in many pharmaceutical drugs, including celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromopyrazole with a suitable azetidine derivative . The exact conditions would depend on the specific reactants and the desired product .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR spectroscopy and X-ray crystallography . The bromopyrazole part of the molecule would likely show a characteristic peak in the NMR spectrum .


Chemical Reactions Analysis

The bromine atom in the bromopyrazole part of the molecule is a good leaving group, which means it could be replaced by other groups in a substitution reaction . This could be used to create a variety of derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties, such as solubility and stability, can be influenced by the specific groups attached to the pyrazole and azetidine rings .

Future Directions

Future research could involve synthesizing and testing new derivatives of this compound to find ones with improved biological activity or better physical and chemical properties .

properties

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1-cyclopropylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O/c15-11-5-16-18(9-11)8-10-6-17(7-10)13-3-4-19(14(13)20)12-1-2-12/h5,9-10,12-13H,1-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPBXOGTROWDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one

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